molecular formula C24H40N2O5 B13727094 dicyclohexylAmmonium (S)-2-(tert-butoxycarbonylamino)-3-(furan-2-yl)propanoate

dicyclohexylAmmonium (S)-2-(tert-butoxycarbonylamino)-3-(furan-2-yl)propanoate

Cat. No.: B13727094
M. Wt: 436.6 g/mol
InChI Key: QYEOQPFAYJEDFE-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DicyclohexylAmmonium (S)-2-(tert-butoxycarbonylamino)-3-(furan-2-yl)propanoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a tert-butoxycarbonyl group, and a dicyclohexylammonium moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicyclohexylAmmonium (S)-2-(tert-butoxycarbonylamino)-3-(furan-2-yl)propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Protection of the amine group: The amine group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amine.

    Formation of the furan ring: The furan ring is introduced through a cyclization reaction involving appropriate precursors.

    Coupling reaction: The Boc-protected amine is then coupled with the furan-containing intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

    Purification: The final product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

DicyclohexylAmmonium (S)-2-(tert-butoxycarbonylamino)-3-(furan-2-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: The Boc-protected amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield alcohols or amines.

Scientific Research Applications

DicyclohexylAmmonium (S)-2-(tert-butoxycarbonylamino)-3-(furan-2-yl)propanoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dicyclohexylAmmonium (S)-2-(tert-butoxycarbonylamino)-3-(furan-2-yl)propanoate involves its interaction with specific molecular targets. The furan ring and Boc-protected amine group can participate in various biochemical pathways, influencing enzyme activity and protein function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    DicyclohexylAmmonium (S)-2-(tert-butoxycarbonylamino)-3-(phenyl)propanoate: This compound has a phenyl ring instead of a furan ring, leading to different chemical reactivity and applications.

    DicyclohexylAmmonium (S)-2-(tert-butoxycarbonylamino)-3-(thiophene-2-yl)propanoate: This compound contains a thiophene ring, which imparts different electronic properties compared to the furan ring.

Uniqueness

DicyclohexylAmmonium (S)-2-(tert-butoxycarbonylamino)-3-(furan-2-yl)propanoate is unique due to the presence of the furan ring, which provides distinct reactivity and potential for diverse applications. The combination of the Boc-protected amine and furan ring makes it a valuable compound in various fields of research.

Properties

Molecular Formula

C24H40N2O5

Molecular Weight

436.6 g/mol

IUPAC Name

dicyclohexylazanium;(2S)-3-(furan-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C12H17NO5.C12H23N/c1-12(2,3)18-11(16)13-9(10(14)15)7-8-5-4-6-17-8;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-6,9H,7H2,1-3H3,(H,13,16)(H,14,15);11-13H,1-10H2/t9-;/m0./s1

InChI Key

QYEOQPFAYJEDFE-FVGYRXGTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CO1)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CO1)C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.